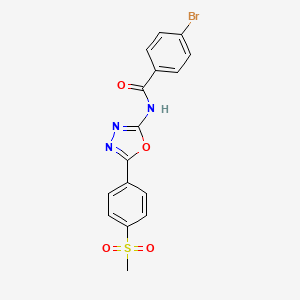![molecular formula C18H24N2O3 B2493604 1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone CAS No. 900018-92-0](/img/structure/B2493604.png)
1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone" typically involves reactions under microwave irradiation or reflux conditions using starting materials such as piperidine, morpholine, and acetophenone derivatives. For example, microwave-assisted synthesis has been employed for the efficient creation of analogous structures, demonstrating the utility of this approach in generating complex molecules with high yields and purity (Merugu et al., 2010; Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been elucidated through various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. These analyses reveal the presence of specific conformations and intramolecular interactions that are crucial for their stability and reactivity (Balderson et al., 2007; Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure to "this compound" include cycloaddition, Mannich reactions, and reactions under microwave-assisted conditions. These processes often result in the formation of complex heterocyclic structures with potential biological activities (Boyd et al., 1976; Aljohani et al., 2019).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, of compounds structurally related to "this compound" can be inferred from their chemical structure and have been characterized using techniques like X-ray crystallography and thermal analysis. These studies provide valuable information on the stability and solubility of these compounds, which are essential for their potential applications (Prasad et al., 2018; Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of related compounds, such as reactivity, stability under different conditions, and interaction with other molecules, have been explored through various synthetic and analytical approaches. These studies provide insights into the mechanisms underlying their reactions and potential for further chemical modifications (Singh et al., 2013; Gevorgyan et al., 2009).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis : A study by (Nejadshafiee et al., 2013) demonstrated the one-pot reaction of (chlorocarbonyl)phenyl ketene with β-ketoamides, including 1-morpholino-2-phenyl ethanone, to produce 2-pyrone derivatives. These derivatives are crucial in the synthesis of various heterocyclic compounds.
Antibacterial Activity : Research by (Merugu, Ramesh, & Sreenivasulu, 2010) explored the synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone derivatives and their antibacterial properties. This study indicates the potential use of these compounds in developing new antibacterial agents.
Photophysical Characterization : (Pye, Fronczek, & Isovitsch, 2010) described the synthesis of 1-{4-((E)-morpholin-4-yldiazenyl)phenyl}ethanone and its photophysical properties. The study provided insights into the luminescent behavior of this compound, which could be relevant in materials science and photonics.
Cancer Treatment : A significant application in oncology was reported by (Kashishian et al., 2003), where 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone was identified as a DNA-dependent protein kinase inhibitor. This compound enhances the effectiveness of treatments for cancer, particularly by targeting DNA repair pathways.
Metal Complexes and Antifungal Activity : Research by (Raj & Patel, 2015) on novel metal complexes of 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ) revealed their antifungal properties. This suggests potential applications in combating fungal infections.
Hydrogen-Bonding Patterns : The study of hydrogen-bonding patterns in compounds such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, conducted by (Balderson, Fernandes, Michael, & Perry, 2007), offers valuable insights into molecular interactions. Such understanding is fundamental in drug design and molecular engineering.
Molecular Modeling : In a study by (Aljohani et al., 2019), microwave-assisted synthesis of 4-hydroxyacetophenone derivatives, including 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one, was conducted. The molecular structures were determined by X-ray crystallography, contributing to our understanding of molecular configurations and interactions.
Cytotoxicity in Cancer Research : (Dimmock, Erciyas, Raghavan, & Kirkpatrick, 1990) evaluated the cytotoxicity of Mannich bases of acetophenone, including 1-phenyl-3-(4-morpholinyl)propan-1-one hydrochloride, against EMT6 tumor cells. Such studies are crucial in the development of new chemotherapeutic agents.
Eigenschaften
IUPAC Name |
1-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14(21)15-2-4-17(5-3-15)19-8-6-16(7-9-19)18(22)20-10-12-23-13-11-20/h2-5,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJJXMRTWWYJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

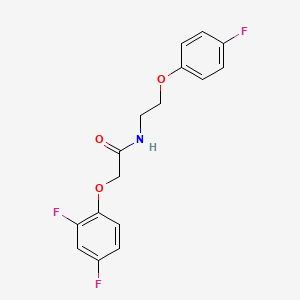
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)
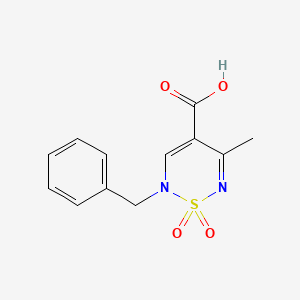
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)
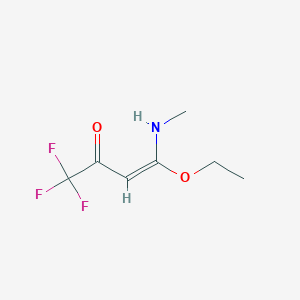
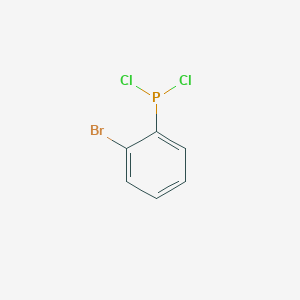
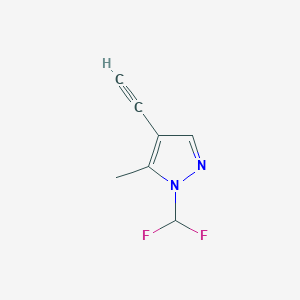

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)
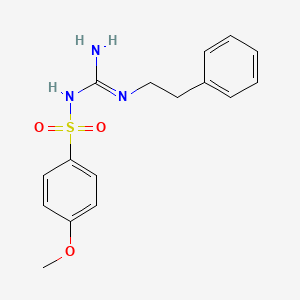
![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)
![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
